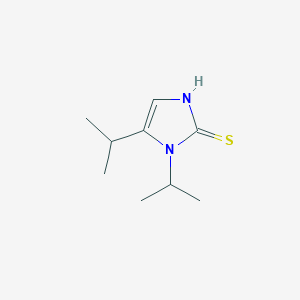![molecular formula C15H9F3N2O3 B1525852 Ácido 3-metil-6-[3-(trifluorometil)fenil]-[1,2]oxazolo[5,4-b]piridina-4-carboxílico CAS No. 1334149-52-8](/img/structure/B1525852.png)
Ácido 3-metil-6-[3-(trifluorometil)fenil]-[1,2]oxazolo[5,4-b]piridina-4-carboxílico
Descripción general
Descripción
3-Methyl-6-[3-(trifluoromethyl)phenyl]-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid is a useful research compound. Its molecular formula is C15H9F3N2O3 and its molecular weight is 322.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Methyl-6-[3-(trifluoromethyl)phenyl]-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methyl-6-[3-(trifluoromethyl)phenyl]-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antidepresivo
Este compuesto se encuentra en una variedad de medicamentos prometedores relacionados con aplicaciones terapéuticas diversificadas, incluyendo antidepresivos . El grupo trifluorometilo puede mejorar la potencia de estos fármacos, lo que podría conducir a tratamientos más efectivos para la depresión.
Antipsicótico
El compuesto también se utiliza en el desarrollo de fármacos antipsicóticos . Estos fármacos se utilizan para controlar la psicosis, que incluye delirios, alucinaciones, paranoia o pensamiento desordenado, principalmente en la esquizofrenia y el trastorno bipolar.
Antihistamínico
El compuesto tiene aplicaciones en el desarrollo de fármacos antihistamínicos . Estos fármacos se utilizan comúnmente para tratar los síntomas de las alergias, como la fiebre del heno, la urticaria, la conjuntivitis y las reacciones a las picaduras de insectos.
Antifúngico
El compuesto se utiliza en el desarrollo de fármacos antifúngicos . Estos fármacos se utilizan para tratar las infecciones fúngicas, que pueden ocurrir en cualquier parte del cuerpo, incluida la boca, la garganta, el esófago, los pulmones, la vejiga, la zona genital y la sangre.
Anticancerígeno
El compuesto tiene aplicaciones en el desarrollo de fármacos anticancerígenos . Estos fármacos se utilizan para controlar el crecimiento de las células cancerosas. El grupo trifluorometilo puede mejorar la potencia de estos fármacos, lo que podría conducir a tratamientos contra el cáncer más efectivos.
Antioxidante
El compuesto se utiliza en el desarrollo de fármacos antioxidantes . Estos fármacos se utilizan para proteger las células del cuerpo del daño causado por moléculas dañinas conocidas como radicales libres.
Antiinflamatorio
El compuesto tiene aplicaciones en el desarrollo de fármacos antiinflamatorios . Estos fármacos se utilizan para reducir la inflamación y aliviar el dolor.
Inhibición Enzimática
Una molécula con un grupo -CF3, unido a un centro estereogénico terciario en un anillo heteroalifático, exhibió una mejor potencia del fármaco hacia la inhibición de la enzima transcriptasa inversa al disminuir el pKa del carbamato cíclico mediante una interacción clave de enlace de hidrógeno con la proteína .
Propiedades
IUPAC Name |
3-methyl-6-[3-(trifluoromethyl)phenyl]-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F3N2O3/c1-7-12-10(14(21)22)6-11(19-13(12)23-20-7)8-3-2-4-9(5-8)15(16,17)18/h2-6H,1H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZWDPRPZKOKINM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C3=CC(=CC=C3)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


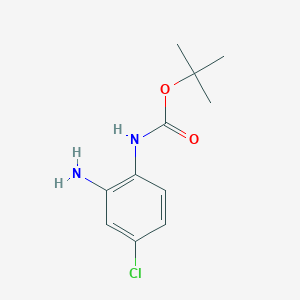
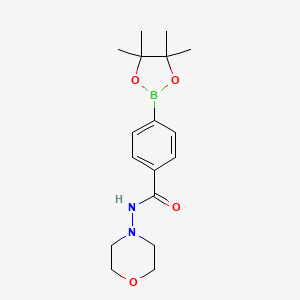


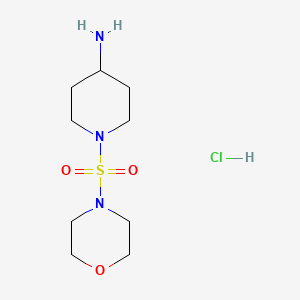
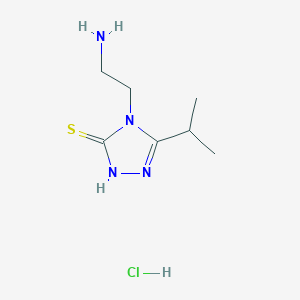

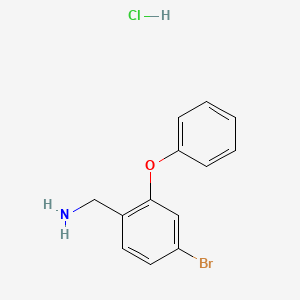
![2-[(3-Bromophenyl)methyl]butanoic acid](/img/structure/B1525784.png)
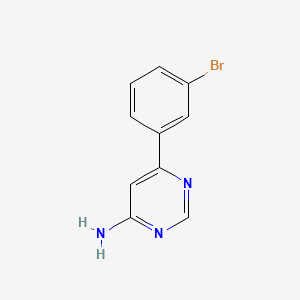
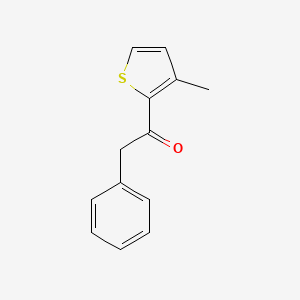
![1-[2-(3-amino-1H-pyrazol-1-yl)ethyl]imidazolidin-2-one](/img/structure/B1525789.png)
![3-[4-(2-Chloroacetyl)phenyl]-1,3-oxazolidin-2-one](/img/structure/B1525790.png)
